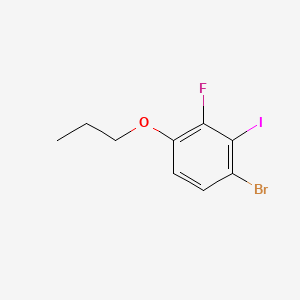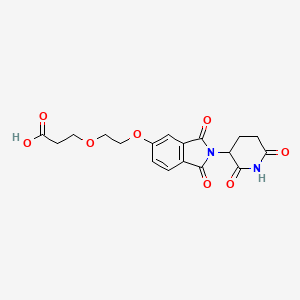
Thalidomide-5'-O-PEG1-C2-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-O-PEG1-C2-acid is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties. Thalidomide itself has a notorious history due to its teratogenic effects, but its derivatives have found significant applications in modern medicine, particularly in cancer therapy and immune modulation .
準備方法
The synthesis of Thalidomide-5’-O-PEG1-C2-acid involves the conjugation of thalidomide with a polyethylene glycol (PEG) linker and a carboxylic acid group. The synthetic route typically starts with the preparation of thalidomide, followed by the attachment of the PEG linker and the carboxylic acid group under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Thalidomide-5’-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
科学的研究の応用
Thalidomide-5’-O-PEG1-C2-acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to protein degradation and cellular signaling pathways.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents
作用機序
The mechanism of action of Thalidomide-5’-O-PEG1-C2-acid involves its interaction with molecular targets such as cereblon, a protein involved in the ubiquitin-proteasome pathway. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to various biological effects. This interaction affects cellular processes such as cell cycle regulation, apoptosis, and immune response .
類似化合物との比較
Thalidomide-5’-O-PEG1-C2-acid can be compared with other similar compounds such as:
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: A derivative with potent anti-inflammatory and anti-angiogenic effects.
Thalidomide-5’-Linker-Acid: A similar compound with a different linker structure. The uniqueness of Thalidomide-5’-O-PEG1-C2-acid lies in its specific PEG linker and carboxylic acid group, which confer distinct pharmacokinetic and pharmacodynamic properties.
特性
分子式 |
C18H18N2O8 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC名 |
3-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]propanoic acid |
InChI |
InChI=1S/C18H18N2O8/c21-14-4-3-13(16(24)19-14)20-17(25)11-2-1-10(9-12(11)18(20)26)28-8-7-27-6-5-15(22)23/h1-2,9,13H,3-8H2,(H,22,23)(H,19,21,24) |
InChIキー |
YYXIQQBDSTVJEG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



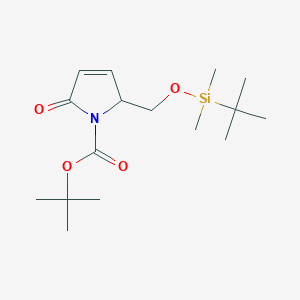
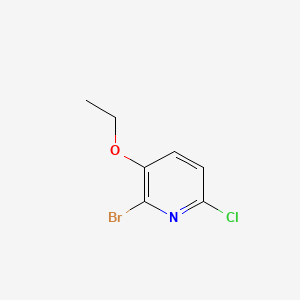
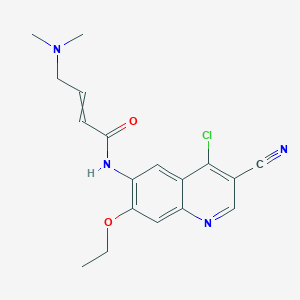
![1-[4-(4-Piperidyloxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14770238.png)
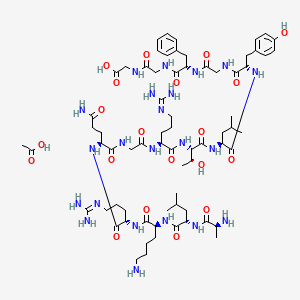
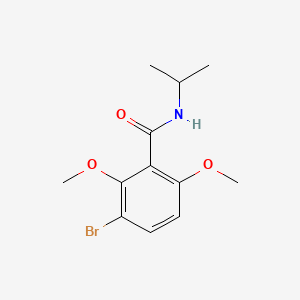
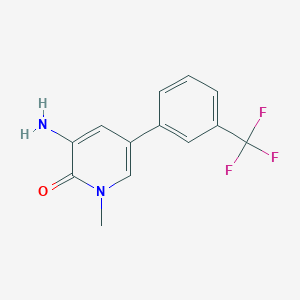
![N-(5-ethoxy-4-methyl-1,3-thiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanamide](/img/structure/B14770262.png)
![N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-{[(2S,3S,4R](/img/structure/B14770269.png)
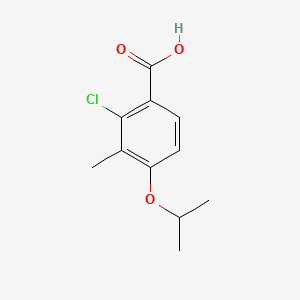
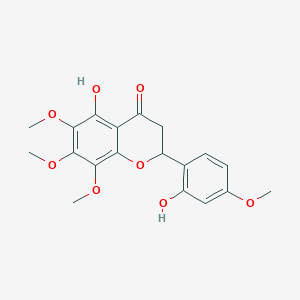
![2-[1-[3-Fluoro-4-(2-fluorophenoxy)phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B14770281.png)
